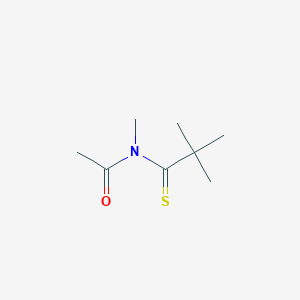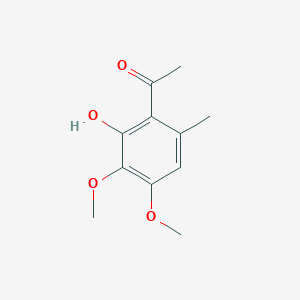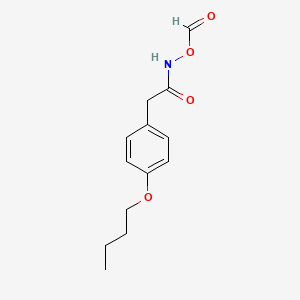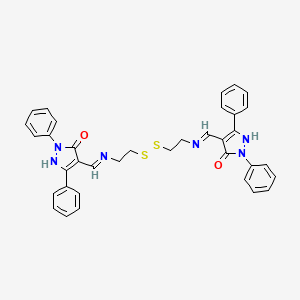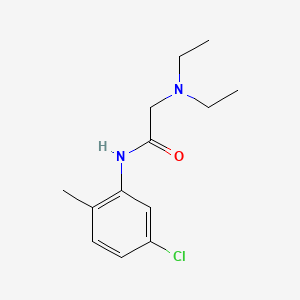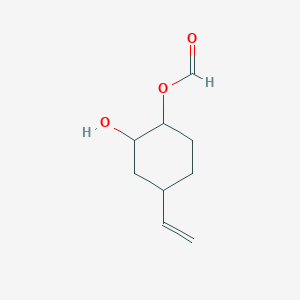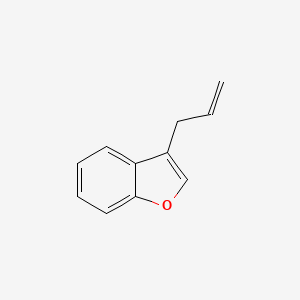
3-Allylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The allyl group attached to the third position of the benzofuran ring gives this compound its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Allylbenzofuran can be synthesized through various methods. One common approach involves the allylation of benzofuran derivatives. For instance, the reaction of benzofuran with allyl bromide in the presence of a base such as potassium carbonate can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where benzofuran is coupled with allyl halides under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Catalysts such as palladium or nickel are often employed to facilitate the allylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Allylbenzofuran undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: Reduction of the benzofuran ring can lead to the formation of dihydrobenzofurans.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed:
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of 3-allyldihydrobenzofuran.
Substitution: Introduction of acyl or alkyl groups at the benzene ring.
Applications De Recherche Scientifique
3-Allylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Derivatives of this compound are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Allylbenzofuran involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. The allyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
2-Allylbenzofuran: Similar structure but with the allyl group at the second position.
3-Methylbenzofuran: Contains a methyl group instead of an allyl group at the third position.
3-Phenylbenzofuran: Features a phenyl group at the third position instead of an allyl group.
Uniqueness: 3-Allylbenzofuran is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The position of the allyl group at the third position of the benzofuran ring influences its electronic properties and interaction with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
59514-10-2 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-prop-2-enyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8H,1,5H2 |
Clé InChI |
DWIIOHSXYQCAGJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=COC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)

![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
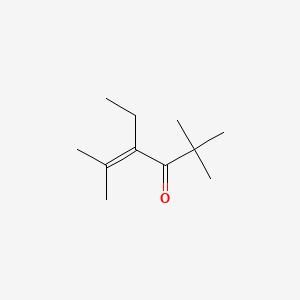
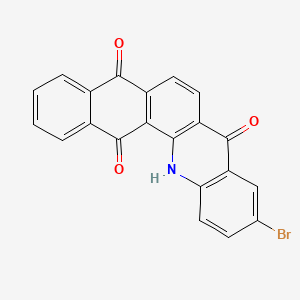
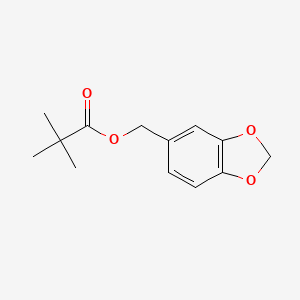
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
